molecular formula C9H5ClF3NO B8240003 6-Chloro-5-trifluoromethyl-2,3-dihydro-isoindol-1-one

6-Chloro-5-trifluoromethyl-2,3-dihydro-isoindol-1-one

Cat. No.: B8240003
M. Wt: 235.59 g/mol
InChI Key: HLABAVCJUFKYDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-5-trifluoromethyl-2,3-dihydro-isoindol-1-one is a compound that belongs to the class of isoindolones, which are heterocyclic compounds containing an isoindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-trifluoromethyl-2,3-dihydro-isoindol-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-5-(trifluoromethyl)benzoic acid and an amine derivative.

    Cyclization Reaction: The key step in the synthesis is the cyclization reaction, where the starting materials undergo a cyclization process to form the isoindolone ring. This reaction is often catalyzed by a suitable catalyst under controlled temperature and pressure conditions.

    Purification: The crude product obtained from the cyclization reaction is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and improved efficiency. Additionally, the use of automated purification systems can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-trifluoromethyl-2,3-dihydro-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorine atom and trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of new derivatives with different functional groups.

Scientific Research Applications

6-Chloro-5-trifluoromethyl-2,3-dihydro-isoindol-1-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.

    Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications. It may serve as a lead compound in drug discovery programs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials with unique properties, such as high thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 6-Chloro-5-trifluoromethyl-2,3-dihydro-isoindol-1-one involves its interaction with specific molecular targets. The trifluoromethyl group and chlorine atom contribute to its binding affinity and selectivity towards these targets. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-5-(trifluoromethyl)picolinic acid: This compound shares the trifluoromethyl and chlorine substituents but has a different core structure.

    Trifluoromethylpyridines: These compounds contain the trifluoromethyl group and are used in various applications, including agrochemicals and pharmaceuticals.

Uniqueness

6-Chloro-5-trifluoromethyl-2,3-dihydro-isoindol-1-one is unique due to its isoindolone core structure combined with the trifluoromethyl and chlorine substituents. This combination imparts distinct chemical and biological properties, making it valuable in research and industrial applications.

Properties

IUPAC Name

6-chloro-5-(trifluoromethyl)-2,3-dihydroisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF3NO/c10-7-2-5-4(3-14-8(5)15)1-6(7)9(11,12)13/h1-2H,3H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLABAVCJUFKYDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(C=C2C(=O)N1)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.59 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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